An In-depth Technical Guide to the Structure and Properties of 2-(Piperidin-3-YL)pyridine
An In-depth Technical Guide to the Structure and Properties of 2-(Piperidin-3-YL)pyridine
Introduction
In the landscape of modern medicinal chemistry, heterocyclic scaffolds form the bedrock of countless therapeutic agents. Among these, the combination of pyridine and piperidine rings creates a privileged structural motif, offering a unique blend of aromaticity, conformational flexibility, and hydrogen bonding capabilities that are highly sought after in drug design. This guide provides a comprehensive technical overview of a specific isomer within this class: 2-(Piperidin-3-YL)pyridine. We will delve into its core structural features, physicochemical properties, synthesis, and its emerging significance in the field of drug development. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this versatile molecule.
Core Molecular Structure and Identification
2-(Piperidin-3-YL)pyridine is a bicyclic organic compound composed of a pyridine ring linked to a piperidine ring. The defining feature of this isomer is the covalent bond between the C2 position of the pyridine ring and the C3 position of the piperidine ring.
Chemical Identity
A clear and unambiguous identification of a chemical entity is paramount for scientific communication and reproducibility. The key identifiers for 2-(Piperidin-3-YL)pyridine are summarized in the table below.
| Identifier | Value | Source |
| IUPAC Name | 2-(Piperidin-3-yl)pyridine | |
| Molecular Formula | C₁₀H₁₄N₂ | [1][2] |
| Molecular Weight | 162.23 g/mol | [1] |
| Canonical SMILES | C1CC(CNC1)C2=CC=CC=N2 | [2] |
| InChI Key | ZCEKZDKAGHJNRD-UHFFFAOYSA-N | [2] |
| CAS Number | 31251-28-2 (for free base) | [3] |
Structural Elucidation: A Tale of Two Rings
The structure of 2-(Piperidin-3-YL)pyridine brings together two fundamental heterocyclic systems:
-
Pyridine: An aromatic six-membered ring containing one nitrogen atom. Its aromaticity imparts planarity and a specific electronic distribution, making it a key player in π-π stacking interactions and as a hydrogen bond acceptor.
-
Piperidine: A saturated six-membered ring containing one nitrogen atom. Unlike the planar pyridine, the piperidine ring typically adopts a flexible chair conformation to minimize steric strain.[4][5] This conformational flexibility is often crucial for optimizing interactions with biological targets. The nitrogen atom in the piperidine ring is a secondary amine, which can act as a hydrogen bond donor and a basic center.
The linkage at the 3-position of the piperidine ring introduces a chiral center, meaning that 2-(Piperidin-3-YL)pyridine can exist as two enantiomers: (R)-2-(Piperidin-3-yl)pyridine and (S)-2-(Piperidin-3-yl)pyridine. The stereochemistry at this position can have a profound impact on the molecule's biological activity, as exemplified by related compounds where stereoisomers exhibit significantly different potencies.[6]
Caption: 2D representation of 2-(Piperidin-3-YL)pyridine.
Physicochemical Properties and Reactivity
The interplay between the electron-withdrawing pyridine ring and the basic piperidine moiety governs the physicochemical properties and reactivity of 2-(Piperidin-3-YL)pyridine.
Predicted Physicochemical Parameters
Computational models provide valuable insights into the druglikeness and potential pharmacokinetic behavior of a molecule.
| Property | Predicted Value | Source |
| XlogP | 1.0 | [2] |
| Topological Polar Surface Area (TPSA) | 24.9 Ų | [7] |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 2 | |
| Rotatable Bonds | 1 |
The predicted XlogP value suggests a moderate lipophilicity, which is often favorable for oral bioavailability. The TPSA is also within the range typically associated with good cell permeability.
Chemical Reactivity
The chemical reactivity of 2-(Piperidin-3-YL)pyridine is characterized by the distinct functionalities of its constituent rings:
-
Piperidine Nitrogen: As a secondary amine, this nitrogen is nucleophilic and basic. It can be readily protonated to form salts (e.g., dihydrochloride salt[2]) and can participate in N-alkylation, N-acylation, and other reactions typical of secondary amines.
-
Pyridine Ring: The pyridine ring can undergo electrophilic aromatic substitution, although it is generally less reactive than benzene due to the electron-withdrawing effect of the nitrogen atom. It can also be N-oxidized or participate in metal-catalyzed cross-coupling reactions at its various positions.
Synthesis Strategies
The synthesis of 2-(Piperidin-3-YL)pyridine and its derivatives often involves multi-step sequences. While specific, detailed protocols for this exact isomer are not abundant in publicly available literature, general strategies for the synthesis of related pyridyl-piperidine compounds can be adapted. A common and logical approach is the hydrogenation of a corresponding bipyridine precursor.
General Synthetic Workflow: Catalytic Hydrogenation
A prevalent method for the synthesis of piperidine rings is the reduction of their aromatic pyridine counterparts.[8]
Caption: General workflow for the synthesis of 2-(Piperidin-3-YL)pyridine.
Experimental Protocol Outline:
-
Precursor Preparation: The synthesis would commence with a suitable 2,3'-bipyridine precursor. This precursor might itself be synthesized through cross-coupling reactions (e.g., Suzuki or Stille coupling) between appropriate pyridine derivatives.
-
Catalytic Hydrogenation: The 2,3'-bipyridine is dissolved in a suitable solvent (e.g., ethanol, acetic acid). A hydrogenation catalyst, such as platinum oxide (PtO₂) or palladium on carbon (Pd/C), is added.[8]
-
Reaction Execution: The mixture is subjected to a hydrogen atmosphere at a specific pressure and temperature. The reaction progress is monitored by techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, the catalyst is removed by filtration. The solvent is evaporated, and the crude product is purified, typically by column chromatography or crystallization, to yield the desired 2-(Piperidin-3-YL)pyridine.
Causality in Experimental Choices:
-
Choice of Catalyst: The choice of catalyst (e.g., PtO₂, Pd/C, Rh/C) and reaction conditions (pressure, temperature, solvent) is critical. These parameters can influence the stereoselectivity of the hydrogenation, potentially favoring the formation of either the cis or trans diastereomer if other substituents are present on the rings.[8][9]
-
Stereochemical Control: For chiral applications, an asymmetric hydrogenation using a chiral catalyst might be employed to selectively produce one enantiomer. Alternatively, a racemic mixture can be synthesized and then resolved into its constituent enantiomers.
Applications in Medicinal Chemistry and Drug Development
The pyridyl-piperidine scaffold is a cornerstone in the development of therapeutics, particularly for central nervous system (CNS) disorders.[10][11] While specific biological activity data for 2-(Piperidin-3-YL)pyridine is not extensively documented in the provided search results, the known activities of its isomers and related compounds provide a strong rationale for its investigation.
Potential Biological Targets
Derivatives of pyridyl-piperidines have shown affinity for a wide range of biological targets, including:
-
Sigma Receptors (σ₁ and σ₂): These receptors are implicated in a variety of neurological conditions, including pain, neurodegenerative diseases, and psychiatric disorders.[6][12]
-
Serotonin Receptors (e.g., 5HT₂ₐ, 5HT₂ₑ, 5HT₃): These are key targets for antidepressants, antipsychotics, and antiemetics.[6]
-
Cholinesterases (AChE and BuChE): Inhibition of these enzymes is a primary strategy for the treatment of Alzheimer's disease.[12]
-
Kinases: Various kinase inhibitors for cancer therapy incorporate the pyridyl-piperidine motif.[13]
The specific substitution pattern of 2-(Piperidin-3-YL)pyridine, with its unique spatial arrangement of the two nitrogen atoms and the chiral center, presents a distinct pharmacophore that could be exploited for selective targeting of these or other receptors.
Structure-Activity Relationship (SAR) Insights
The structural features of 2-(Piperidin-3-YL)pyridine offer several avenues for chemical modification to explore structure-activity relationships:
-
Piperidine Nitrogen: Substitution at this position can modulate the molecule's basicity, lipophilicity, and steric bulk, which can significantly impact receptor binding and pharmacokinetic properties.
-
Pyridine Ring: Functionalization of the pyridine ring with various substituents (e.g., halogens, alkyl groups, amides) can fine-tune electronic properties and provide additional interaction points with a target protein.
-
Stereochemistry: As previously mentioned, the chirality at the C3 position of the piperidine ring is a critical factor. The synthesis and biological evaluation of individual enantiomers are essential to understanding the stereochemical requirements for optimal activity.
Conclusion
2-(Piperidin-3-YL)pyridine represents a molecule of significant interest for researchers in medicinal chemistry and drug development. Its structure, combining the key features of both pyridine and piperidine rings with a specific chiral linkage, provides a versatile and promising scaffold for the design of novel therapeutic agents. While further research is needed to fully elucidate its biological activity profile, the established importance of the broader class of pyridyl-piperidines underscores its potential. This guide has provided a foundational understanding of its structure, properties, and synthetic considerations, offering a solid starting point for future investigations into this intriguing molecule.
References
-
PubChem. 2-(Piperidin-1-yl)pyridine-3-carboxylic acid | C11H14N2O2 | CID 2794673. Available from: [Link]
-
PubChem. 2-(Piperidin-2-yl)pyridine | C10H14N2 | CID 437973. Available from: [Link]
-
NIH. 2-(4-Carboxypiperidinium-1-yl)pyridine-3-carboxylate - PMC. Available from: [Link]
-
MDPI. 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ 1/2 Receptors. Available from: [Link]
-
NIH. 2-(Piperidin-1-yl)-6-(1H-pyrrol-1-yl)pyridine-3,5-dicarbonitrile - PMC. Available from: [Link]
-
MDPI. Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model. Available from: [Link]
-
PubChemLite. 2-(piperidin-3-yl)pyrimidine dihydrochloride (C9H13N3). Available from: [Link]
-
ACS Publications. Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivative. Available from: [Link]
-
PubChem. 2-(Piperidin-4-yl)pyridine | C10H14N2 | CID 10374750. Available from: [Link]
-
MDPI. Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. Available from: [Link]
-
NIH. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC. Available from: [Link]
-
Matrix Fine Chemicals. 3-(PIPERIDIN-2-YL)PYRIDINE | CAS 13078-04-1. Available from: [Link]
-
NIH. 2-(Piperidin-3-yl)phthalimides Reduce Classical Markers of Cellular Inflammation in LPS-challenged RAW 264.7 Cells and also Demonstrate Potentially Relevant Sigma and Serotonin Receptor Affinity in Membrane Preparations - PMC. Available from: [Link]
-
PubChem. 2-(2-Methylpiperidin-1-yl)pyridine | C11H16N2 | CID 85798028. Available from: [Link]
-
Taylor & Francis Online. Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Available from: [Link]
-
PubChemLite. 2-(piperidin-3-yl)pyridine dihydrochloride (C10H14N2). Available from: [Link]
-
PubChem. 2-(Piperidin-3-yloxy)pyridine | C10H14N2O | CID 3825695. Available from: [Link]
-
NIH. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC. Available from: [Link]
-
RSC Publishing. Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. Available from: [Link]
-
NIH. synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - PMC. Available from: [Link]
-
PubChem. 2,3-Di(pyridin-3-yl)pyridine | C15H11N3 | CID 46316666. Available from: [Link]
-
PubChemLite. Piperidin-3-yl(pyridin-2-yl)methanone (C11H14N2O). Available from: [Link]
Sources
- 1. 2-(Piperidin-3-yl)pyridine – Biotuva Life Sciences [biotuva.com]
- 2. PubChemLite - 2-(piperidin-3-yl)pyridine dihydrochloride (C10H14N2) [pubchemlite.lcsb.uni.lu]
- 3. Buy 3-(Piperidin-3-yl)pyridine (EVT-392859) | 31251-28-2 [evitachem.com]
- 4. 2-(4-Carboxypiperidinium-1-yl)pyridine-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-(Piperidin-1-yl)-6-(1H-pyrrol-1-yl)pyridine-3,5-dicarbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-(Piperidin-3-yl)phthalimides Reduce Classical Markers of Cellular Inflammation in LPS-challenged RAW 264.7 Cells and also Demonstrate Potentially Relevant Sigma and Serotonin Receptor Affinity in Membrane Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
